N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
“N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of a suitable thiophene derivative with a benzamide derivative . The trifluoromethoxy group could be introduced using various methods of fluorination .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a thiophene ring, and a trifluoromethoxy group. The exact structure would depend on the positions of these groups in the molecule .Chemical Reactions Analysis
As an organic compound, “this compound” would be expected to undergo various chemical reactions characteristic of its functional groups. For example, the benzamide group could undergo hydrolysis, and the thiophene ring could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of intermolecular forces .Scientific Research Applications
Heterocyclic Synthesis
Research by Mohareb et al. (2004) delves into the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards the formation of various nitrogen nucleophiles, contributing to the development of pyrazole, isoxazole, and other derivatives. This exploration highlights the compound's utility in heterocyclic synthesis and potential applications in creating diverse heterocyclic compounds (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Crystal Structure Analysis
Sharma et al. (2016) synthesized and analyzed the crystal structure of a related thiophene derivative, providing insights into its chemical behavior and interactions. This study aids in understanding the molecular arrangement and potential chemical properties of thiophene derivatives through X-ray diffraction studies (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016).
Anticancer Activity
Ravinaik et al. (2021) focused on the design, synthesis, and anticancer evaluation of substituted benzamides, which, while not directly involving N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide, contributes to the broader understanding of benzamide derivatives in anticancer research. Their findings on the moderate to excellent anticancer activities of synthesized compounds emphasize the potential therapeutic applications of such derivatives (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis Methodologies
Wang et al. (2008) described a copper-catalyzed intramolecular cyclization process for synthesizing N-benzothiazol-2-yl-amides, showcasing an efficient methodology for creating complex molecules that could be applicable to the synthesis of this compound derivatives. This research underlines the significance of novel catalytic processes in synthesizing heterocyclic compounds (Wang, Peng, Jiang, Lu, Wang, Bai, & Pan, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)20-12-3-1-11(2-4-12)13(19)18-7-5-10-6-8-21-9-10/h1-4,6,8-9H,5,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCONIEALHMJDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CSC=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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